Methylamine-13C hydrochloride
Overview
Description
Methylamine-13C hydrochloride is a compound with the linear formula 13CH3NH2 · HCl . It has a molecular weight of 68.51 . It is used in various stages of the preparation of different drug substances .
Synthesis Analysis
Methylamine can be synthesized from technical formaldehyde and technical ammonium chloride. The mixture is heated until no more distillate comes over, and then over a flame until the temperature of the solution reaches 104°. The temperature is held at this point until no more distillate comes over .
Molecular Structure Analysis
The molecular structure of Methylamine-13C hydrochloride is represented by the SMILES string Cl. [13CH3]N .
Chemical Reactions Analysis
Methylamine is rapidly and extensively incorporated into the methyl group of N-methylglutamate during high oxygenation of the cell suspension . At later times, the carbon label is found in intermediates of the serine assimilation pathway .
Physical And Chemical Properties Analysis
Scientific Research Applications
Astronomy and Astrophysics
Methylamine-13C hydrochloride has been investigated for its relevance in astronomy and astrophysics. A study by Motiyenko et al. (2016) focused on the millimeter and submillimeter wave spectra of 13C methylamine, highlighting its significance in astrophysical contexts. This research helps in identifying and understanding molecules in the interstellar medium.
Mass Spectrometry and Nuclear Magnetic Resonance
The use of 13C methylamine in mass spectrometry and nuclear magnetic resonance (NMR) for drug metabolite analysis has been demonstrated. Scott et al. (1973) explored the metabolism of the anticonvulsant drug 1-methyl-(2,6-xylyloxy)ethylamine, using 13C and 1H NMR spectroscopy, highlighting the compound's role in identifying drug metabolites through these techniques.
Chemistry and Biochemistry
In the field of chemistry and biochemistry, methylamine-13C hydrochloride is utilized in various studies. For example, the synthesis of 13C labelled psychotherapeutic agents was investigated by Goralski et al. (1981), indicating its use in creating labeled compounds for metabolic studies.
Chromatography
Methylamine-13C hydrochloride is also used in chromatography. A study by Qureshi and Akhtar (1967) explored its effects in paper chromatography of metal ions, demonstrating its utility in improving chromatographic techniques.
Microbiology and Biotechnology
In microbiology and biotechnology, methylamine-13C is used to study metabolic pathways. Jones and Bellion (1991) investigated methylamine metabolism in Hansenula polymorpha, a methylotrophic yeast, using 13C nuclear magnetic resonance. This study provides insights into the assimilation and oxidation of methylamine in microorganisms.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(113C)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYBIKMRVZLB-YTBWXGASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583482 | |
Record name | (~13~C)Methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylamine-13C hydrochloride | |
CAS RN |
60656-93-1 | |
Record name | (~13~C)Methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60656-93-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.